3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE
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Overview
Description
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a complex organic compound that features a pyrazole ring, a propenoyl group, and a pyranone structure
Preparation Methods
The synthesis of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with methyl acetoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and dehydration reactions to yield the final product .
Chemical Reactions Analysis
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Scientific Research Applications
3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPENOYL]-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE include:
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
Methyl acetoacetate: Another precursor used in the synthetic route.
Pyrazole derivatives: Compounds with similar pyrazole rings that exhibit comparable biological activities.
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their reactivity and applications.
Properties
IUPAC Name |
3-[(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-6-10(16(3)15-8)4-5-11(17)13-12(18)7-9(2)20-14(13)19/h4-7,18H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHTYQLBNWEFOR-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=NN2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=NN2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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